N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15690053
InChI: InChI=1S/C20H18N2O3S2/c1-3-25-16-11-7-5-9-14(16)12-17-19(24)22(20(26)27-17)21-18(23)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,21,23)/b17-12+
SMILES:
Molecular Formula: C20H18N2O3S2
Molecular Weight: 398.5 g/mol

N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

CAS No.:

Cat. No.: VC15690053

Molecular Formula: C20H18N2O3S2

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide -

Specification

Molecular Formula C20H18N2O3S2
Molecular Weight 398.5 g/mol
IUPAC Name N-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide
Standard InChI InChI=1S/C20H18N2O3S2/c1-3-25-16-11-7-5-9-14(16)12-17-19(24)22(20(26)27-17)21-18(23)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,21,23)/b17-12+
Standard InChI Key MCRRCTJMIVJIKL-SFQUDFHCSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C
Canonical SMILES CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C

Introduction

Chemical Structure and Molecular Properties

Core Framework and Functional Groups

The compound’s molecular formula is C₂₀H₁₈N₂O₃S₂, with a molecular weight of 398.5 g/mol. Its structure centers on a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 3-position with a 2-methylbenzamide group. The 5-position features a (2-ethoxybenzylidene) moiety, introducing geometric isomerism due to the E-configuration of the double bond. Key functional groups include:

  • Thioxo group (C=S): Enhances electrophilicity and potential bioactivity.

  • Ethoxybenzylidene substituent: Contributes to lipophilicity and π-π stacking interactions.

  • Methylbenzamide group: Modulates solubility and target binding affinity.

Stereochemical Considerations

The (5E)-configuration ensures the ethoxybenzylidene group occupies a trans orientation relative to the thiazolidinone ring, influencing molecular geometry and intermolecular interactions. This stereochemistry is critical for maintaining optimal binding to biological targets.

Synthesis and Structural Optimization

Condensation-Based Synthesis

The synthesis involves a Knoevenagel condensation between 2-ethoxybenzaldehyde and a preformed 4-oxo-2-thioxo-1,3-thiazolidin-3-yl-2-methylbenzamide precursor under acidic conditions. Key steps include:

  • Aldehyde Activation: Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Nucleophilic Attack: The thiazolidinone’s active methylene group attacks the activated aldehyde.

  • Dehydration: Elimination of water yields the benzylidene-thiazolidinone product.

Reaction conditions (e.g., acetic acid catalysis, 60–80°C) favor the thermodynamically stable E-isomer, though minor Z-isomer formation necessitates chromatographic purification.

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing:

  • Isomer Separation: HPLC or crystallization techniques to isolate the E-isomer.

  • Yield Optimization: Microwave-assisted synthesis and flow chemistry may reduce reaction times and improve efficiency.

Comparative Analysis with Thiazolidinone Derivatives

FeatureN-[(5E)-5-(2-Ethoxybenzylidene)-...]Rosiglitazone (Avandia®)Pioglitazone (Actos®)
Core StructureThiazolidinone with benzylideneThiazolidinedioneThiazolidinedione
Primary TargetPPARγ (putative)PPARγPPARγ
BioactivityAntidiabetic/anticancer (potential)AntidiabeticAntidiabetic
IsomerismE-configurationNoneNone

This compound’s ethoxybenzylidene group may confer broader target selectivity compared to classical thiazolidinediones .

Future Directions and Research Needs

Priority Investigations

  • Target Identification: Proteomic studies to map binding partners.

  • In Vivo Efficacy: Animal models of diabetes and cancer.

  • Pharmacokinetics: ADME profiling to assess oral bioavailability.

Synthetic Chemistry Opportunities

  • Derivatization: Introducing electron-withdrawing groups to enhance reactivity.

  • Prodrug Design: Masking the thioxo group to improve solubility.

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